molecular formula C16H24ClN3O2 B2754896 3-(3-chlorophenyl)-1-[2-(dimethylamino)ethyl]-1-(oxan-4-yl)urea CAS No. 1797597-53-5

3-(3-chlorophenyl)-1-[2-(dimethylamino)ethyl]-1-(oxan-4-yl)urea

Cat. No.: B2754896
CAS No.: 1797597-53-5
M. Wt: 325.84
InChI Key: QSZVIIXTZLXHGZ-UHFFFAOYSA-N
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Description

3-(3-chlorophenyl)-1-[2-(dimethylamino)ethyl]-1-(oxan-4-yl)urea is a synthetic organic compound characterized by its unique chemical structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-chlorophenyl)-1-[2-(dimethylamino)ethyl]-1-(oxan-4-yl)urea typically involves multiple steps, starting from readily available precursors. The process may include the following steps:

    Formation of the oxan-4-yl group: This can be achieved through a cyclization reaction involving appropriate starting materials under controlled conditions.

    Introduction of the 3-chlorophenyl group: This step may involve a substitution reaction where a chlorine atom is introduced to the phenyl ring.

    Attachment of the dimethylaminoethyl group: This can be done through a nucleophilic substitution reaction, where the dimethylaminoethyl group is attached to the urea moiety.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of flow microreactor systems, which offer more efficient, versatile, and sustainable production compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

3-(3-chlorophenyl)-1-[2-(dimethylamino)ethyl]-1-(oxan-4-yl)urea can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may yield corresponding alcohols or amines.

Scientific Research Applications

3-(3-chlorophenyl)-1-[2-(dimethylamino)ethyl]-1-(oxan-4-yl)urea has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may be used in studies involving enzyme inhibition or receptor binding.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(3-chlorophenyl)-1-[2-(dimethylamino)ethyl]-1-(oxan-4-yl)urea involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in multiple fields.

Properties

IUPAC Name

3-(3-chlorophenyl)-1-[2-(dimethylamino)ethyl]-1-(oxan-4-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24ClN3O2/c1-19(2)8-9-20(15-6-10-22-11-7-15)16(21)18-14-5-3-4-13(17)12-14/h3-5,12,15H,6-11H2,1-2H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSZVIIXTZLXHGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN(C1CCOCC1)C(=O)NC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.83 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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